Bdcrb
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves several key steps. Initially, the benzimidazole core is synthesized, followed by the introduction of bromine and chlorine atoms at specific positions on the aromatic ring. The ribofuranosyl group is then attached to the benzimidazole core through a glycosidic bond. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against human cytomegalovirus.
Medicine: Explored as a potential therapeutic agent for treating viral infections.
Industry: Utilized in the development of antiviral drugs and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole involves blocking the maturational cleavage of high-molecular-weight DNA in human cytomegalovirus. This inhibition prevents the virus from replicating and spreading. The compound targets the viral terminase complex, specifically the subunits pUL56 and pUL89, which are essential for DNA packaging and cleavage .
Comparison with Similar Compounds
2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole is often compared with other benzimidazole nucleosides, such as:
2,5,6-Trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB): Similar in structure but with different halogen substitutions.
2-Isopropylamino-5,6-dichloro-1-β-L-ribofuranosyl benzimidazole (1263W94 or Maribavir): Another potent inhibitor of human cytomegalovirus with a different mechanism of action.
Uniqueness
The uniqueness of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole lies in its specific inhibition of the maturational cleavage of viral DNA, a mechanism distinct from other antiviral agents that typically target DNA synthesis or viral entry .
Properties
Molecular Formula |
C12H11BrCl2N2O4 |
---|---|
Molecular Weight |
398.03 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-bromo-5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H11BrCl2N2O4/c13-12-16-6-1-4(14)5(15)2-7(6)17(12)11-10(20)9(19)8(3-18)21-11/h1-2,8-11,18-20H,3H2/t8-,9-,10-,11-/m1/s1 |
InChI Key |
NMAMPJIAXSGTLN-GWOFURMSSA-N |
Isomeric SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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